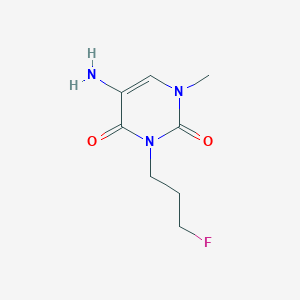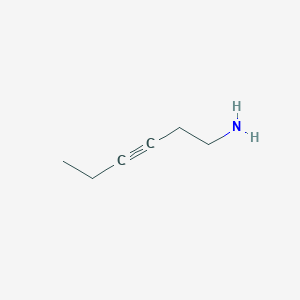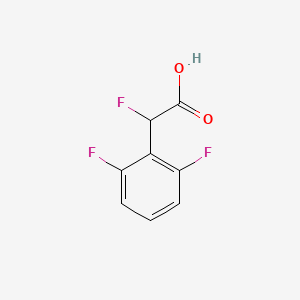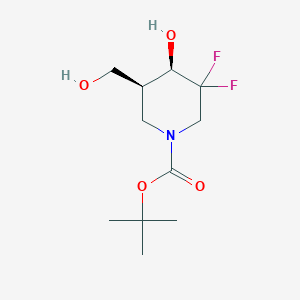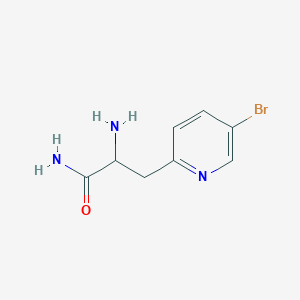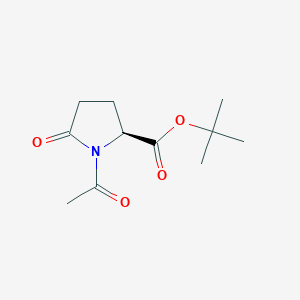
(S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C11H17NO4. It is a derivative of pyrrolidine, a five-membered lactam ring, and is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate typically involves the reaction of tert-butyl 2-oxo-5-pyrrolidinecarboxylate with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Hydrolysis: Tert-butyl 2-oxo-5-pyrrolidinecarboxylate and acetic acid.
Reduction: (S)-Tert-Butyl 1-hydroxy-5-oxopyrrolidine-2-carboxylate.
Substitution: Various acyl-substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate is used in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and intermediates for various applications.
Mécanisme D'action
The mechanism of action of (S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include nucleophilic attack on the carbonyl carbon, leading to the formation of covalent intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate: (without the (S)-configuration).
Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxamide: .
Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate methyl ester: .
Uniqueness
(S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can lead to different biological activities and selectivities compared to its racemic or other stereoisomeric forms.
Propriétés
Formule moléculaire |
C11H17NO4 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
tert-butyl (2S)-1-acetyl-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-7(13)12-8(5-6-9(12)14)10(15)16-11(2,3)4/h8H,5-6H2,1-4H3/t8-/m0/s1 |
Clé InChI |
ZXHXFRISBDTCKG-QMMMGPOBSA-N |
SMILES isomérique |
CC(=O)N1[C@@H](CCC1=O)C(=O)OC(C)(C)C |
SMILES canonique |
CC(=O)N1C(CCC1=O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


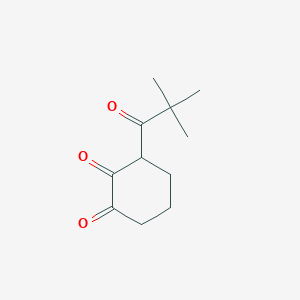
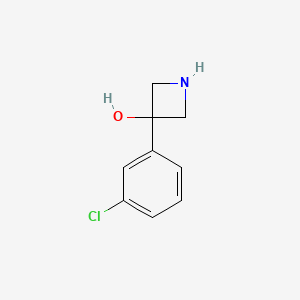


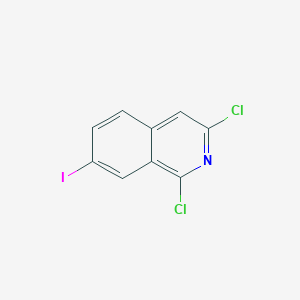
![4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide](/img/structure/B13072883.png)
